molecular formula C8H18N2O B108493 N-Nitrosomethylheptylamine CAS No. 16338-99-1

N-Nitrosomethylheptylamine

Cat. No. B108493
CAS RN: 16338-99-1
M. Wt: 158.24 g/mol
InChI Key: REAKWIQVJUHNOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient synthesis of N-nitrosamines under solvent, metal, and acid-free conditions using tert-butyl nitrite has been reported . This method has broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .


Chemical Reactions Analysis

The destruction of nitrosamines requires strong reaction conditions. Strong acids such as hydrochloric acid can convert nitrosamines into the corresponding amines and nitrous acid .

Scientific Research Applications

Carcinogenicity Studies

N-Nitrosomethylheptylamine has been studied in the context of carcinogenicity. Research conducted by Lijinsky, Reuber, and Singer (2004) compared the carcinogenic effectiveness of various nitrosamines, including nitrosomethylheptylamine. They found that nitrosomethylheptylamine induced tumors of the liver and lung when administered to rats either via drinking water or gavage. However, tumors of the esophagus were only observed in rats treated via drinking water. This study suggests that nitrosomethylheptylamine, while a weaker carcinogen than other nitrosamines, is not inactive as previously reported (Lijinsky, Reuber, & Singer, 2004).

Disinfection By-Products and Treatment Processes

N-Nitrosomethylheptylamine is also relevant in the study of disinfection by-products (DBPs) in water treatment processes. Mitch, Gerecke, and Sedlak (2003) focused on N-nitrosodimethylamine (NDMA), a potent carcinogen formed during chloramination of water and wastewater treatment plant effluents. Their study provides insights into quantifying the concentration of organic precursors, like N-Nitrosomethylheptylamine, that could form NDMA during chlorination processes (Mitch, Gerecke, & Sedlak, 2003).

properties

IUPAC Name

N-heptyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-4-5-6-7-8-10(2)9-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAKWIQVJUHNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936822
Record name N-Heptyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosomethylheptylamine

CAS RN

16338-99-1
Record name N-Methyl-N-nitroso-1-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16338-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosomethyl-n-heptylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Heptyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOMETHYLHEPTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUI89639YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LFR Pinto - 1994 - search.proquest.com
… The next two homologues in this series, N-nitrosomethylheptylamine and N-nitrosomethyloctylamine, produced oesophageal tumour in rats only when given in the drinking water, but …
Number of citations: 1 search.proquest.com
H Marquardt - Toxicology, 1999 - Elsevier
Publisher Summary This chapter defines cancer as a malignant tumor (or swelling) that grows in an autonomous and excessive way and has certain pathological characteristics, such …
Number of citations: 8 www.sciencedirect.com

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